molecular formula C4H4F6 B1607238 1,1,1,4,4,4-Hexafluorobutane CAS No. 407-59-0

1,1,1,4,4,4-Hexafluorobutane

Cat. No. B1607238
CAS RN: 407-59-0
M. Wt: 166.06 g/mol
InChI Key: CXIGIYYQHHRBJC-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluorobutane, also known as HFB or HFB-134a, is a colorless and odorless gas that belongs to the family of hydrofluorocarbons (HFCs). It is widely used in various industries due to its excellent properties, such as non-flammability, low toxicity, and high stability. In

Scientific Research Applications

Blowing Agent in Foam Production

1,1,1,4,4,4-Hexafluorobutane: is utilized as a blowing agent in the production of foams. Due to its low boiling point and non-ozone depleting potential, it serves as an eco-friendly alternative to hydrochlorofluorocarbons (HCFCs). In the foam industry, it helps create the cellular structure of foams used in insulation, packaging, and cushioning materials .

Precision Cleaning Solvent

In the electronics and aerospace industries, precision cleaning is crucial. 1,1,1,4,4,4-Hexafluorobutane acts as a solvent for cleaning high-value components where residue-free results are mandatory. Its chemical properties ensure that it does not leave behind any conductive residues, making it ideal for sensitive electronic parts .

Heat Transfer Medium

The compound’s thermal stability and inertness make it suitable as a heat transfer medium. It’s used in systems where stable and efficient heat transfer is required, such as in cooling electronic devices or in specialized industrial processes that require controlled temperatures .

Medicinal and Agricultural Chemical Intermediate

1,1,1,4,4,4-Hexafluorobutane: serves as an intermediate in the synthesis of various medicinal and agricultural chemicals. Its reactivity allows for the creation of complex fluorinated compounds that are used in pharmaceuticals and agrochemicals, contributing to advancements in health and food production .

Refrigerant Applications

As a refrigerant, 1,1,1,4,4,4-Hexafluorobutane is used in systems requiring high-energy efficiency and low environmental impact. Its properties contribute to reducing the carbon footprint of refrigeration systems while maintaining performance standards .

Polymer Industry Monomer

The compound is also a monomer in the production of fluorine-containing polymers. These polymers exhibit exceptional resistance to chemicals, temperature, and electrical conditions, making them valuable in creating durable materials for various applications .

Dielectric Gas in Electrical Applications

Due to its excellent dielectric properties, 1,1,1,4,4,4-Hexafluorobutane is used as a dielectric gas in high-voltage electrical applications. It helps prevent electrical discharges and maintains the integrity of electrical systems, especially in enclosed spaces where traditional cooling methods are not feasible .

properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIGIYYQHHRBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074942
Record name 1,1,1,4,4,4-Hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,4,4,4-Hexafluorobutane

CAS RN

407-59-0
Record name 1,1,1,4,4,4-Hexafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1,1,4,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,4,4,4-Hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

40 g (0.2 mol) of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene were hydrogenated in 300 ml of ethanol in the presence of 12 g of potassium hydroxide and 24 g of Raney nickel in the pressure range of from 20 to 40 bar and at a temperature from 20 to 100° C. The solid components were filtered off, the solvent was extracted with water, and the organic phase was separated and purified by distillation to give 15.5 g (47% of theory) of 1,1,1,4,4,4-hexafluorobutane. The boiling point was 25 to 27° C. at 1013 mbar.
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24 g
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Synthesis routes and methods III

Procedure details

In a stainless steel autoclave, 40 g of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in 300 ml of ethanol were hydrogenated with hydrogen in the presence of 12 g of potassium hydroxide and 25 g of Raney nickel for 3 hours at 20° C. and another 1 hour at 100° C. at a pressure of from 30 to 40 bar. The solid components were then removed from the reaction mixture by filtration and the remaining liquid was distilled to give 16 g of 1,1,1,4,4,4-hexafluorobutane having a boiling point of 25-30° C. at 1013 mbar. The mass spectrum showed a molecular ion at m/e 166.
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stainless steel
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25 g
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Synthesis routes and methods IV

Procedure details

In a 20 1 stainless steel autoclave, which had previously been conditioned using 10% strength nitric acid and was equipped with closed circuit heating and an anchor stirrer, 10.0 kg of 1,1,1,4,4,4-hexafluorobutene were heated from 0 to 30 C. over a period of 10 minutes in the presence of 250 g of catalyst (5% by weight of metallic palladium on activated carbon) at a pressure of 20 bar of hydrogen. After reaching this temperature, the hydrogen consumption was compensated for by repeated pressurization with fresh hydrogen at pressures between 20 and 30 bar. After about 2.5 hours the conversion was 87%. 1,1,1,4,4,4-Hexafluorobutane had been formed in a yield of greater than 99% of theory.
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stainless steel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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